![molecular formula C15H22N2O3 B2837982 3-[(3-hydroxyoxolan-3-yl)methyl]-1-(3-phenylpropyl)urea CAS No. 2034203-98-8](/img/structure/B2837982.png)
3-[(3-hydroxyoxolan-3-yl)methyl]-1-(3-phenylpropyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-hydroxyoxolan-3-yl)methyl]-1-(3-phenylpropyl)urea is an organic compound that features a tetrahydrofuran ring, a phenylpropyl group, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-hydroxyoxolan-3-yl)methyl]-1-(3-phenylpropyl)urea typically involves the following steps:
Formation of the tetrahydrofuran ring: This can be achieved through the cyclization of a suitable diol precursor under acidic conditions.
Introduction of the hydroxyl group: The hydroxyl group can be introduced via selective oxidation of the tetrahydrofuran ring.
Attachment of the phenylpropyl group: This step involves the alkylation of the hydroxylated tetrahydrofuran with a phenylpropyl halide under basic conditions.
Formation of the urea moiety: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(3-hydroxyoxolan-3-yl)methyl]-1-(3-phenylpropyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The urea moiety can be reduced to form an amine.
Substitution: The phenylpropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents and nucleophiles are typically employed for substitution reactions.
Major Products Formed
Oxidation: The major product is a carbonyl compound.
Reduction: The major product is an amine.
Substitution: The major products depend on the substituents introduced.
Scientific Research Applications
3-[(3-hydroxyoxolan-3-yl)methyl]-1-(3-phenylpropyl)urea has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving urea derivatives.
Industry: It can be used in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[(3-hydroxyoxolan-3-yl)methyl]-1-(3-phenylpropyl)urea involves its interaction with molecular targets such as enzymes or receptors. The urea moiety can form hydrogen bonds with active sites, while the phenylpropyl group may enhance binding affinity through hydrophobic interactions. The tetrahydrofuran ring can provide structural stability and influence the compound’s overall conformation.
Comparison with Similar Compounds
Similar Compounds
- 1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-3-(3-phenylpropyl)carbamate
- 1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-3-(3-phenylpropyl)thiourea
Uniqueness
3-[(3-hydroxyoxolan-3-yl)methyl]-1-(3-phenylpropyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tetrahydrofuran ring and the phenylpropyl group differentiates it from other urea derivatives, potentially leading to unique applications and mechanisms of action.
Properties
IUPAC Name |
1-[(3-hydroxyoxolan-3-yl)methyl]-3-(3-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c18-14(17-11-15(19)8-10-20-12-15)16-9-4-7-13-5-2-1-3-6-13/h1-3,5-6,19H,4,7-12H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPVVWNWBPXNJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)NCCCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 2-(3-(5-chloro-2-methoxyphenyl)ureido)benzo[d]thiazole-6-carboxylate](/img/structure/B2837899.png)
![6-((3-fluorobenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2837900.png)
![1-(3-cyanoquinolin-4-yl)-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide](/img/structure/B2837902.png)

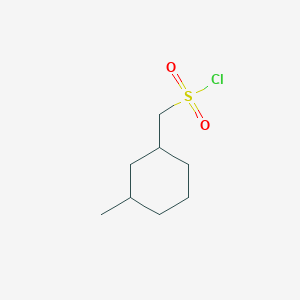
![2,3-dimethoxy-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide](/img/structure/B2837906.png)
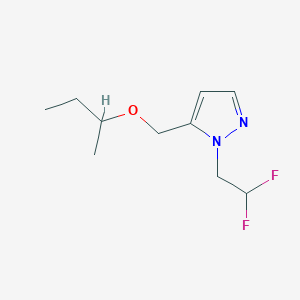
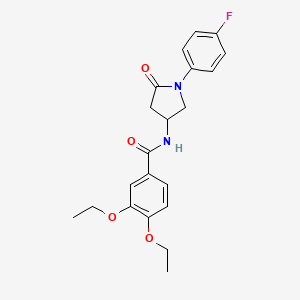
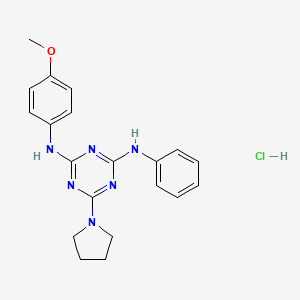
![N-(4-(N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2837916.png)
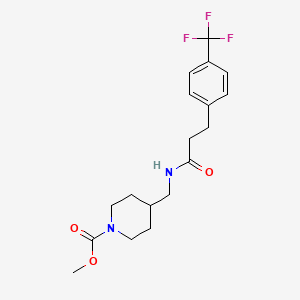

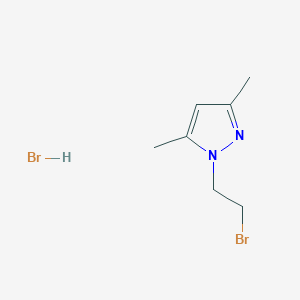
![N-(2-ethylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2837921.png)
